4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid
Overview
Description
4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an acetylamino group, a hydroxyl group, and a sulfonic acid group attached to a naphthalene ring. It is commonly used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid typically involves the acetylation of 5-amino-1-naphthol-4-sulfonic acid. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization and filtration to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in substitution reactions to form different sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonate esters or amides.
Scientific Research Applications
4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The acetylamino group can participate in hydrogen bonding and electrostatic interactions with enzyme active sites, while the sulfonic acid group can enhance the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzoic acid: Similar structure with an acetylamino group attached to a benzene ring.
5-Acetamido-6-aminopyridine-2-carboxylic acid: Contains an acetylamino group and a carboxylic acid group attached to a pyridine ring.
Uniqueness
4-(Acetylamino)-5-hydroxynaphthalene-1-sulfonic acid is unique due to the presence of both a hydroxyl group and a sulfonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
4-acetamido-5-hydroxynaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-7(14)13-9-5-6-11(19(16,17)18)8-3-2-4-10(15)12(8)9/h2-6,15H,1H3,(H,13,14)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTSAWOMRVLTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280078 | |
Record name | 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6357-80-8 | |
Record name | NSC15357 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(acetylamino)-5-hydroxynaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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